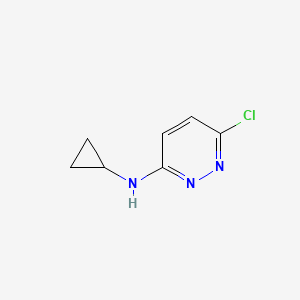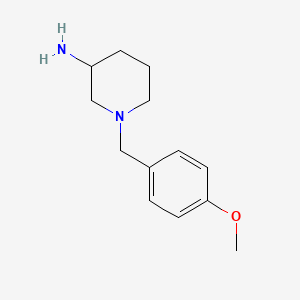
6-chloro-N-cyclopropylpyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-cyclopropylpyridazin-3-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-cyclopropylpyridazin-3-amine is represented by the formula C7H8ClN3 . More detailed structural analysis or visualization is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Quenching Behavior
A study by Schneider et al. (2009) explored the photophysical properties and quenching behavior of cyclometalated complexes, which are relevant to the field of photochemistry and could have implications for the understanding of compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Schneider et al., 2009).
Anticancer Potential
Research by Won and Park (2010) focused on synthesizing new aminopyridazines, related to 6-chloro-N-cyclopropylpyridazin-3-amine, to develop potential anticancer agents. Their findings indicated antiproliferative activities against various cancer cell lines, suggesting the potential of such compounds in chemotherapy (Won & Park, 2010).
Chemical Synthesis Methods
A study by Rykowski et al. (2000) described a new route for functionalizing 3-aminopyridazines via an ANRORC mechanism. This research contributes to the broader understanding of chemical synthesis methods that could be applied to compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Rykowski et al., 2000).
Microwave Irradiation in Synthesis
Dolzhenko et al. (2021) developed a new method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method could be relevant for the efficient synthesis of compounds like 6-chloro-N-cyclopropylpyridazin-3-amine (Dolzhenko et al., 2021).
Mannich Base Synthesis for Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound similar to 6-chloro-N-cyclopropylpyridazin-3-amine. They evaluated these for anticancer activities, providing insights into the potential therapeutic applications of such compounds (Demirci & Demirbas, 2019).
Antiphoto-Oxidative Stability in Materials Science
Xue-chuan (2003) explored the antiphoto-oxidative stability effects of certain compounds, which is relevant for understanding the stability of 6-chloro-N-cyclopropylpyridazin-3-amine under various conditions (Xue-chuan, 2003).
Pd-Catalyzed Amination for Complex Preparation
Johansson (2006) discussed the palladium-catalyzed amination of chloro-terpyridine, which can be relevant for the preparation of amine-containing complexes related to 6-chloro-N-cyclopropylpyridazin-3-amine (Johansson, 2006).
2-Aminopyridines in Bioactive Compounds
Bolliger et al. (2011) focused on the synthesis of 2-aminopyridines, which are structurally related to 6-chloro-N-cyclopropylpyridazin-3-amine. This research is significant in understanding the role of such compounds in bioactive natural products and medicinal compounds (Bolliger et al., 2011).
Cytotoxic Activity of Novel Compounds
Abdel-Hakeem (2010) prepared several triazenopyrazolopyridines, examining their in vitro cytotoxic activity on various cell lines. This study contributes to the understanding of the cytotoxic potential of compounds similar to 6-chloro-N-cyclopropylpyridazin-3-amine (Abdel-Hakeem, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-cyclopropylpyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZCCNIZKJPEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649233 |
Source


|
| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclopropylpyridazin-3-amine | |
CAS RN |
941294-45-7 |
Source


|
| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)


![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1370506.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370509.png)


![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)



![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370518.png)